

Ampelopsin F: A Technical Guide to its Biological Activity and Pharmacological Screening

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Compound of Interest		
Compound Name:	Ampelopsin F	
Cat. No.:	B12324271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Ampelopsin F**, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the biological activities of **Ampelopsin F**, with a focus on its pharmacological screening, experimental methodologies, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities of Ampelopsin F

Ampelopsin F exhibits a broad spectrum of biological activities, which have been investigated in numerous preclinical studies. The primary pharmacological effects are summarized below.

Anticancer Activity

Ampelopsin F has demonstrated significant anticancer potential across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Activity:







The half-maximal inhibitory concentration (IC50) values of **Ampelopsin F** against various cancer cell lines are presented in Table 1. This data highlights the compound's efficacy in inhibiting the growth of a diverse range of cancer types.



Cell Line	Cancer Type	IC50 (μM)	Citation
HepG2	Hepatocellular Carcinoma	Varies (Dose- dependent)	[2][3]
SK-Hep-1	Hepatocellular Carcinoma	Varies (Dose- dependent)	[2]
HuH-6	Hepatoblastoma	~75 (induces apoptosis)	[3]
MCF-7	Breast Cancer	Varies (Dose- dependent)	[2]
MDA-MB-231	Breast Cancer	Varies (Dose- dependent)	[2]
PC-3	Prostate Cancer	Varies (Dose- dependent)	[2]
A549	Non-small-cell lung cancer	Varies (Dose- dependent)	[2]
H1975	Non-small-cell lung cancer	Varies (Dose- dependent)	[2]
U251	Glioma	Varies (Dose- dependent)	[2]
A172	Glioma	Varies (Dose- dependent)	[2]
SKOV3	Ovarian Cancer	Varies (Dose- dependent)	[2]
SGC7901	Gastric Carcinoma	Varies (Dose- dependent)	[2]
JAR	Choriocarcinoma	Varies (Dose- dependent)	[2]
HeLa	Cervical Cancer	Varies (Dose- dependent)	[4]



Antioxidant Activity

Ampelopsin F is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.

Quantitative Data on Antioxidant Activity:

The antioxidant capacity of **Ampelopsin F** has been quantified using various in vitro assays. Table 2 summarizes the IC50 values for its free radical scavenging activity.

Assay	Radical	IC50 (μg/mL)	Citation
DPPH	2,2-diphenyl-1- picrylhydrazyl	3.9	[2]
ORAC	Oxygen Radical Absorbance Capacity	Dose-dependent inhibition	[2]

Anti-inflammatory Activity

Ampelopsin F exerts significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

The anti-inflammatory efficacy of **Ampelopsin F** has been demonstrated through the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.



Cell Line	Mediator	IC50 (μM)	Citation
RAW 264.7	Nitric Oxide (NO)	16.6	[5]
RAW 264.7	TNF-α	Dose-dependent inhibition	[5]
RAW 264.7	IL-6	Dose-dependent inhibition	[5]
RAW 264.7	IL-1β	Dose-dependent inhibition	[5]

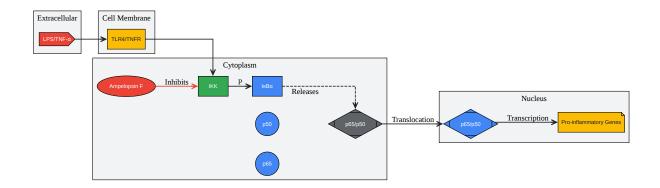
Signaling Pathways Modulated by Ampelopsin F

The pharmacological effects of **Ampelopsin F** are mediated through its interaction with several key intracellular signaling pathways.

NF-kB Signaling Pathway

Ampelopsin F has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By suppressing the NF-κB pathway, **Ampelopsin F** reduces the expression of pro-inflammatory genes.



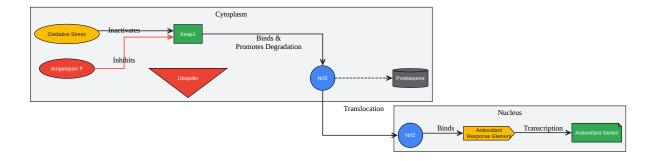


Ampelopsin F inhibits the NF-kB signaling pathway.

Nrf2 Signaling Pathway

Ampelopsin F can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.



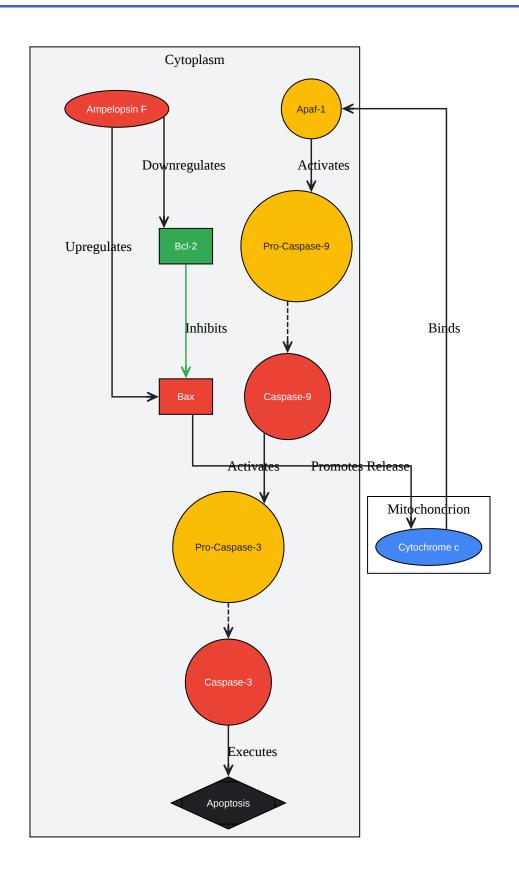


Ampelopsin F activates the Nrf2 antioxidant pathway.

Mitochondrial Apoptosis Pathway

Ampelopsin F induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.





Ampelopsin F induces mitochondrial-mediated apoptosis.



Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological screening of **Ampelopsin F**.

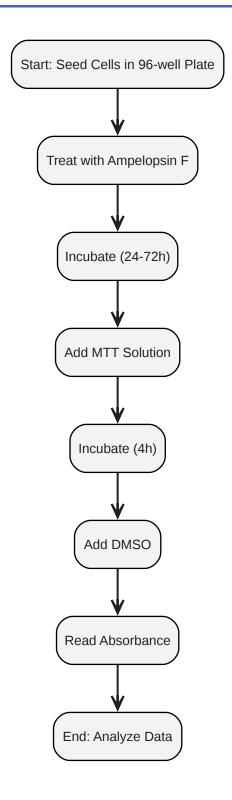
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]
- Compound Treatment: Treat the cells with various concentrations of Ampelopsin F for 24-72 hours.[7]
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]





Workflow for the MTT Cell Viability Assay.

Antioxidant Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay:





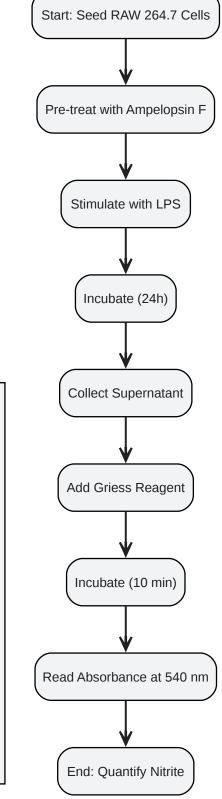


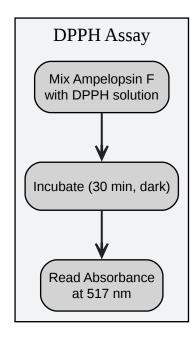
- Reaction Mixture: Mix 100 μL of Ampelopsin F solution (at various concentrations) with 100 μL of 0.1 mM DPPH solution in methanol in a 96-well plate.[10]
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
- Absorbance Measurement: Measure the absorbance at 517 nm.[10]

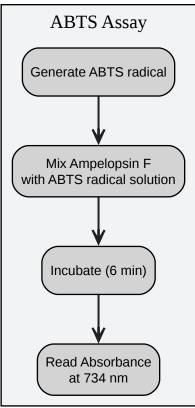
ABTS Radical Scavenging Assay:

- ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM
 ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[11]
- Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 at 734 nm. Mix 10 μL of **Ampelopsin F** solution with 1 mL of the diluted ABTS•+ solution.[11]
- Incubation: Incubate for 6 minutes at room temperature.[11]
- Absorbance Measurement: Measure the absorbance at 734 nm.[11]

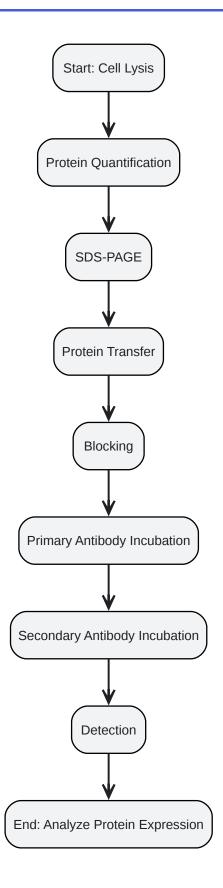












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